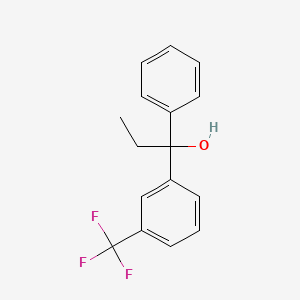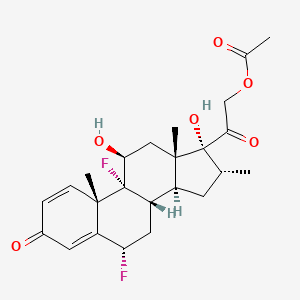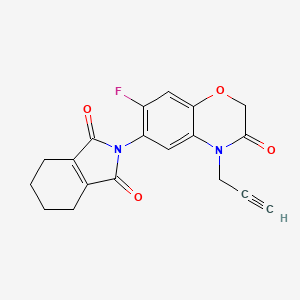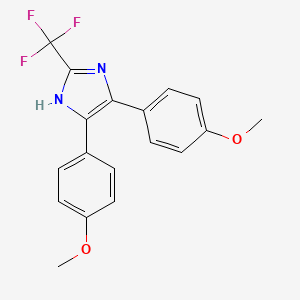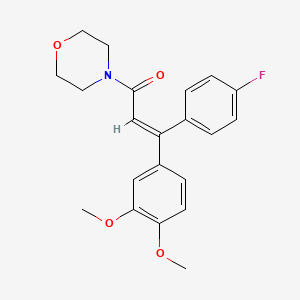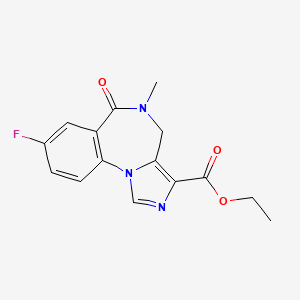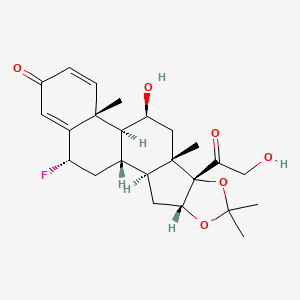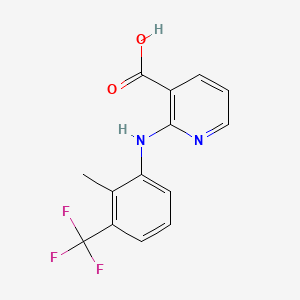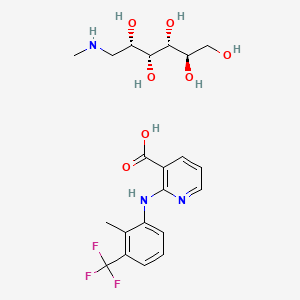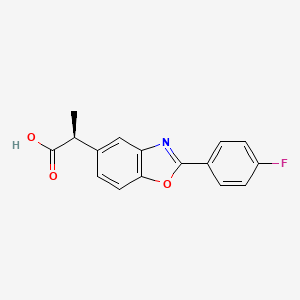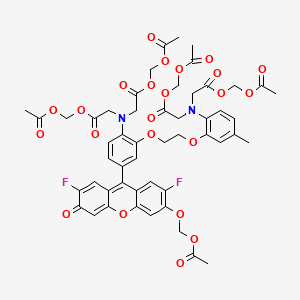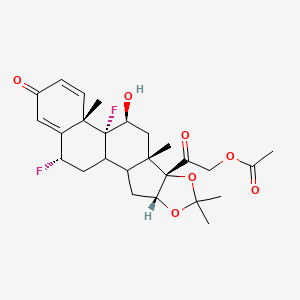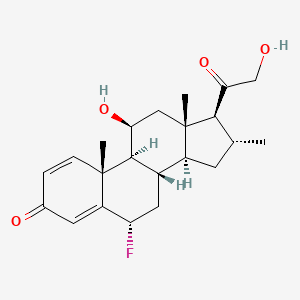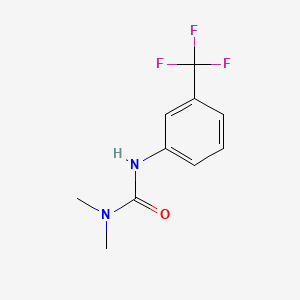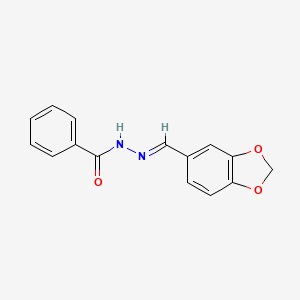
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
Vue d'ensemble
Description
“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . The IUPAC name for this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical and chemical properties are not specified .Applications De Recherche Scientifique
-
Semiconductor Photocatalytic Technology : This technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It’s used in various industries and has become a hot research topic. The biggest challenge in the industrialization of photocatalyst technology is the development of an ideal photocatalyst, which should possess a high photocatalytic efficiency, a large specific surface area, a full utilization of sunlight, and recyclability .
-
Photothermal Applications of Two-Dimensional Nanomaterials : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years. Two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility. Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
-
Organic Adsorption on Hydrophilic Hierarchical Structures : This technology involves preparing micro/nanostructures and chemical modification to fabricate bionic superhydrophobic surfaces on hydrophilic smooth materials . Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
-
Starch Esters and Their Applications : Starch esters are prepared by esterification, one of the most important methods to alter the structure of starch granules and improve its applications . The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters .
-
Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology . It’s used in various industries and has become a hot research topic .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKTNRMAWNURS-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



